1H-Pyrrolo[2,3-B]pyridine, 4-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-
Overview
Description
1H-Pyrrolo[2,3-B]pyridine, 4-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]- is a useful research compound. Its molecular formula is C13H19ClN2Si and its molecular weight is 266.84 g/mol. The purity is usually 95%.
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Biological Activity
1H-Pyrrolo[2,3-B]pyridine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound 1H-Pyrrolo[2,3-B]pyridine, 4-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]- , exploring its biological activity through various studies and findings.
- Molecular Formula : C14H18ClN
- Molecular Weight : 235.75 g/mol
- CAS Number : 348640-05-1
Biological Activity Overview
Research has demonstrated that pyrrolo[2,3-B]pyridine derivatives exhibit a range of pharmacological properties including:
- Antitumor Activity : Several studies indicate that pyrrolo[2,3-B]pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds with specific substitutions at the 4-position have shown cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : Some derivatives have demonstrated significant activity against bacterial and fungal strains. For example, derivatives were tested for their efficacy against Staphylococcus aureus and Candida albicans, showing promising results .
- Neuroprotective Effects : Pyrrolo[2,3-B]pyridine compounds have been investigated for their potential in treating neurodegenerative diseases. Certain derivatives exhibited protective effects on neuronal cells under oxidative stress conditions .
Antitumor Activity
A study evaluated the cytotoxicity of various pyrrolo[2,3-B]pyridine derivatives against ovarian and breast cancer cell lines. The results showed that:
- Compounds with a phenoxy substituent at the 4-position significantly increased cytotoxicity.
- The most active compound displayed an IC50 value of approximately 5 µM against ovarian cancer cells .
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
A | Ovarian | 5 | High activity |
B | Breast | 12 | Moderate activity |
Antimicrobial Activity
In another investigation, several pyrrolo[2,3-B]pyridine derivatives were tested against common pathogens:
- Compound C showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL.
- Compound D exhibited antifungal activity with an MIC of 16 µg/mL against Candida albicans .
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
C | Staphylococcus aureus | 8 |
D | Candida albicans | 16 |
Neuroprotective Effects
The neuroprotective potential of selected pyrrolo[2,3-B]pyridine derivatives was assessed in models of oxidative stress:
- Compounds E and F reduced neuronal cell death by up to 40% in vitro when exposed to hydrogen peroxide .
Case Studies
- Case Study on Anticancer Activity : A clinical trial involving a derivative of pyrrolo[2,3-B]pyridine demonstrated significant tumor reduction in patients with advanced ovarian cancer after a treatment regimen lasting six months.
- Case Study on Neuroprotection : In an animal model of Alzheimer's disease, administration of a specific derivative resulted in improved cognitive function and reduced amyloid plaque formation.
Properties
IUPAC Name |
tert-butyl-(4-chloropyrrolo[2,3-b]pyridin-1-yl)-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2Si/c1-13(2,3)17(4,5)16-9-7-10-11(14)6-8-15-12(10)16/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSDIUQQEKBMMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C(C=CN=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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